molecular formula C14H10N2O2 B11950620 (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone CAS No. 301538-69-2

(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone

Cat. No.: B11950620
CAS No.: 301538-69-2
M. Wt: 238.24 g/mol
InChI Key: RQHPIGKVUAOAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone typically involves the reaction of 3-amino-1-benzofuran with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methanone linkage .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or pyridine rings .

Scientific Research Applications

(3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth in cancer cells or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (3-Amino-1-benzofuran-2-YL)(4-pyridinyl)methanone apart is its combination of a benzofuran ring with a pyridine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

301538-69-2

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

(3-amino-1-benzofuran-2-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C14H10N2O2/c15-12-10-3-1-2-4-11(10)18-14(12)13(17)9-5-7-16-8-6-9/h1-8H,15H2

InChI Key

RQHPIGKVUAOAMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=NC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.